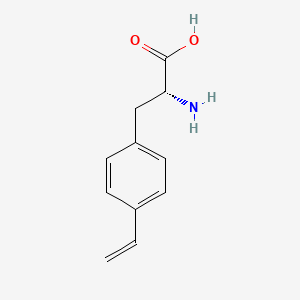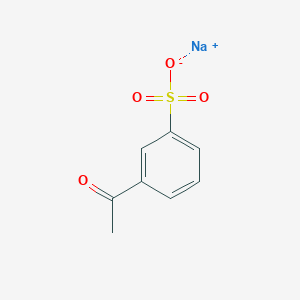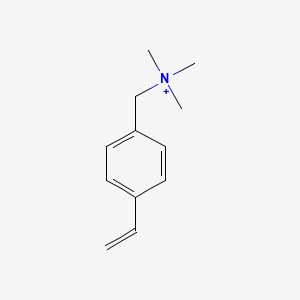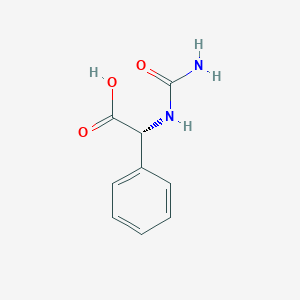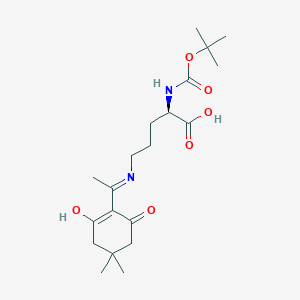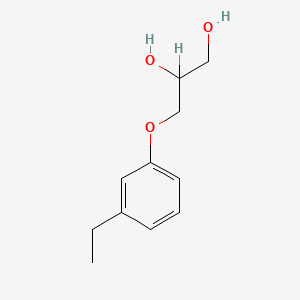![molecular formula C36H28NOP B13143749 (2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide](/img/structure/B13143749.png)
(2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’-(Diphenylamino)-[1,1’-biphenyl]-2-yl)diphenylphosphine oxide is an organophosphorus compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of both diphenylamino and diphenylphosphine oxide groups attached to a biphenyl backbone, making it a versatile molecule in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(Diphenylamino)-[1,1’-biphenyl]-2-yl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with a biphenyl derivative under controlled conditions. One common method includes the use of Grignard reagents, where diphenylphosphine oxide reacts with a biphenyl magnesium bromide intermediate, followed by acid workup to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2’-(Diphenylamino)-[1,1’-biphenyl]-2-yl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group back to phosphine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields diphenylphosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
(2’-(Diphenylamino)-[1,1’-biphenyl]-2-yl)diphenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Mecanismo De Acción
The mechanism of action of (2’-(Diphenylamino)-[1,1’-biphenyl]-2-yl)diphenylphosphine oxide involves its interaction with molecular targets through its phosphine oxide and diphenylamino groups. These interactions can modulate various biochemical pathways, including electron transport and signal transduction. The compound’s ability to act as an electron-transporting material makes it valuable in the development of electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine oxide: A simpler analog with similar reactivity but lacking the biphenyl and diphenylamino groups.
Triphenylphosphine oxide: Another related compound used in similar applications but with different electronic properties.
Uniqueness
(2’-(Diphenylamino)-[1,1’-biphenyl]-2-yl)diphenylphosphine oxide stands out due to its unique combination of functional groups, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in the development of advanced materials and catalysts .
Propiedades
Fórmula molecular |
C36H28NOP |
|---|---|
Peso molecular |
521.6 g/mol |
Nombre IUPAC |
2-(2-diphenylphosphorylphenyl)-N,N-diphenylaniline |
InChI |
InChI=1S/C36H28NOP/c38-39(31-21-9-3-10-22-31,32-23-11-4-12-24-32)36-28-16-14-26-34(36)33-25-13-15-27-35(33)37(29-17-5-1-6-18-29)30-19-7-2-8-20-30/h1-28H |
Clave InChI |
CSHIPHYXRYDKTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol](/img/structure/B13143673.png)
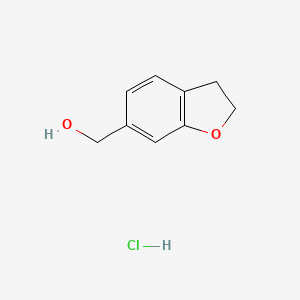
![6-Chloro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13143684.png)
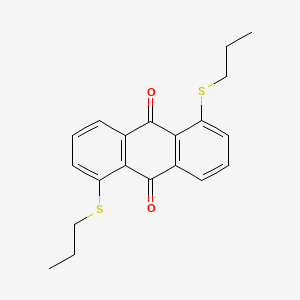
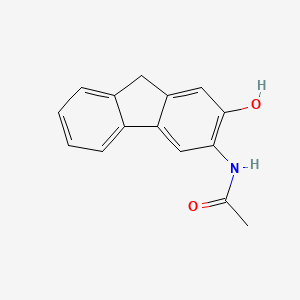
![2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13143715.png)
